Product packaging for 2-n-Hexyl-5-n-propylresorcinol(Cat. No.:CAS No. 39341-78-1)

2-n-Hexyl-5-n-propylresorcinol

Cat. No.: B1206298
CAS No.: 39341-78-1
M. Wt: 236.35 g/mol
InChI Key: VERGPVBZPMTZDY-UHFFFAOYSA-N
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Description

Contextualization of Alkylresorcinols as a Class of Research Compounds

Alkylresorcinols (ARs) are a widespread class of naturally occurring phenolic lipids. rsc.org These amphiphilic molecules, characterized by a dihydroxybenzene (resorcinol) head and a lipophilic alkyl chain, are synthesized by a diverse range of organisms, including bacteria, fungi, higher plants, and sponges. rsc.orgnih.gov In the plant kingdom, they are notably abundant in the outer layers of cereal grains such as wheat, rye, and barley, where they consist of a family of homologues with odd-numbered alkyl chains, typically ranging from C15 to C25. nih.govmdpi.comnih.gov

The interest in ARs as research compounds stems from their structural diversity and their myriad of biological activities, including antioxidant and antimicrobial properties. rsc.orgmdpi.com Their synthesis in many organisms is carried out by type III polyketide synthases (PKSs), which catalyze the condensation of fatty-acyl precursors with extender units to form the characteristic alkyl-substituted phenolic ring. rsc.orgnih.gov This biosynthetic pathway contributes to the structural variety observed in this class of compounds. nih.gov Due to their presence in whole grains, ARs are also frequently utilized in nutritional science as biomarkers for whole-grain wheat and rye consumption. nih.govnih.gov

Historical Perspective on the Discovery and Initial Academic Characterization of 2-n-Hexyl-5-n-propylresorcinol (HPR / DB-2073)

The first report of this compound in scientific literature dates back to 1975. The compound was isolated from the fermentation broth of a bacterial strain identified as Pseudomonas sp. B-9004 and was given the designation DB-2073. wikipedia.orgresearchgate.net Initial studies by Kanda et al. described it as a new alkylresorcinol antibiotic with activity against Gram-positive bacteria and fungi. wikipedia.orgresearchgate.net

The initial characterization involved isolating the compound in a crystalline form, which melts at 86-88°C. researchgate.net Mass spectrometry determined its molecular weight to be 236, leading to the calculation of its molecular formula as C15H24O2. researchgate.netnih.gov Subsequent spectroscopic analysis established its chemical structure as this compound, confirming it as a member of the dialkylresorcinol (DAR) family. rsc.orgwikipedia.orgresearchgate.net This discovery marked one of the first descriptions of a DAR from a bacterial source, distinguishing it from the more commonly known monoalkylresorcinols found in plants. rsc.orgresearchgate.net Later research identified the compound in other bacterial species, including Pseudomonas aurantiaca and Pseudomonas chlororaphis, where it is often referred to by the synonym HPR. asm.orgresearchgate.netapsnet.org

Table 1: Chemical and Physical Properties of this compound

Property Value Source
IUPAC Name 2-hexyl-5-propylbenzene-1,3-diol nih.gov
Synonyms DB-2073, HPR asm.orgnih.gov
CAS Number 39341-78-1 nih.gov
Molecular Formula C15H24O2 nih.govchemicalbook.com
Molar Mass 236.35 g/mol nih.gov
Melting Point 86-88 °C researchgate.net
Appearance Crystalline solid researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24O2 B1206298 2-n-Hexyl-5-n-propylresorcinol CAS No. 39341-78-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hexyl-5-propylbenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O2/c1-3-5-6-7-9-13-14(16)10-12(8-4-2)11-15(13)17/h10-11,16-17H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VERGPVBZPMTZDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=C(C=C(C=C1O)CCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10192566
Record name 2-N-hexyl-5-n-propylresorcinol
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Molecular Weight

236.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39341-78-1
Record name 2-Hexyl-5-propylresorcinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39341-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-N-hexyl-5-n-propylresorcinol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-N-hexyl-5-n-propylresorcinol
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Record name DB-2073
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Biosynthesis and Natural Occurrence in Microbial Systems

Involvement of dar Genes (darA, darB, darC, darR, darS)

The biosynthesis of 2-n-Hexyl-5-n-propylresorcinol is governed by a cluster of genes known as the dar genes. microbiologyresearch.orgdntb.gov.ua This cluster includes biosynthetic genes (darA, darB, and darC) and regulatory genes (darS and darR). nih.govfrontiersin.org The darA and darB genes are essential for the production of the compound. dntb.gov.uaapsnet.org The dar gene cluster in Pseudomonas chlororaphis PCL1606 consists of five open reading frames with an organization similar to that in other P. chlororaphis strains. dntb.gov.ua The darBC genes are transcribed as a single unit (polycistronic mRNA), while darA, darS, and darR are transcribed independently. microbiologyresearch.org The regulatory genes, darS and darR, which are members of the AraC/XylS transcriptional regulator family, modulate the transcription of the biosynthetic genes. microbiologyresearch.orgnih.gov These regulatory genes exhibit a relationship of transcriptional cross-inhibition. microbiologyresearch.org

Characterization of Biosynthetic Enzymes: Acyl Carrier Protein and β-Ketoacyl-Acyl Carrier Protein Synthase III

The dar gene cluster encodes for specific enzymes that carry out the biosynthesis of this compound. nih.gov Three key biosynthetic genes have been isolated and characterized, which encode for an acyl carrier protein (ACP), a β-ketoacyl-acyl carrier protein synthase III (KAS III), and a protein with an unknown function. nih.govnii.ac.jp

The proposed biosynthetic pathway involves an unusual head-to-head condensation of two β-ketoacyl thioester intermediates derived from medium-chain-length fatty acids. nih.govresearchgate.net

darC encodes an Acyl Carrier Protein (ACP) , which is responsible for carrying the growing acyl chains during the synthesis process. apsnet.org

darB encodes a β-Ketoacyl-Acyl Carrier Protein Synthase III (KAS III) . This enzyme is distinct from the typical FabH KASIII enzymes involved in fatty acid synthesis. apsnet.orgnih.gov It catalyzes the condensation of two β-ketoacyl thioester intermediates. apsnet.org

darA encodes a diacyl resorcinol-condensing enzyme. apsnet.org

The heterologous expression of darA and darB together is sufficient to produce this compound in Escherichia coli, indicating their central role in the biosynthesis. nih.gov

Mechanisms of Carbon Chain Assembly: Head-to-Head Condensation of Fatty Acid-Derived Precursors

The biosynthesis of this compound (HPR) in bacteria such as Pseudomonas aurantiaca and Pseudomonas chlororaphis does not follow the canonical type III polyketide synthase (PKS) pathway typically responsible for producing alkylresorcinols in plants. nih.govnih.govresearchgate.net Instead, it is formed through a novel mechanism involving the head-to-head condensation of two precursors derived from fatty acids. nih.govasm.org This pathway represents a unique branch of fatty acid metabolism. nih.gov

Labeling studies have demonstrated that medium-chain-length fatty acids are direct intermediates in this pathway. nih.gov The core of the mechanism involves a β-ketoacyl-acyl carrier protein synthase III (KAS III) homolog, encoded by the darA gene. nih.gov This enzyme catalyzes an unusual head-to-head condensation between two β-ketoacyl thioester intermediates. nih.gov This process is distinct from the typical head-to-tail condensation seen in polyketide and fatty acid synthesis. nih.govnumberanalytics.com

The proposed model suggests that fatty acids from primary metabolism are modified by the products of the dar gene cluster. nih.gov Specifically, the DarA enzyme facilitates the condensation reaction, leading to the formation of the dialkylresorcinol structure. nih.gov This pathway is supported by the identification of the dar gene cluster, which lacks the typical components of a type II PKS system but contains the necessary genes for this modified fatty acid synthesis. nih.gov

Regulatory Mechanisms of Biosynthesis: Role of AraC Family Transcriptional Regulators

The expression of the biosynthetic genes responsible for this compound production is controlled by specific regulatory proteins. nih.govmicrobiologyresearch.org Within the dar gene cluster, two genes, designated darR and darS, have been identified that show significant similarity to the AraC/XylS family of transcriptional regulators. nih.govasm.orgnih.gov This family of proteins is known for regulating a wide array of functions in bacteria, including metabolic pathways, stress responses, and virulence, by binding to DNA and activating or repressing gene expression. ebi.ac.ukunige.ch

In Pseudomonas chlororaphis PCL1606, both darS and darR are confirmed to be regulatory genes that modulate the transcription of the HPR biosynthetic genes. microbiologyresearch.org The protein encoded by darR contains the highly conserved helix-turn-helix (HTH) DNA-binding domain characteristic of AraC/XylS regulators, suggesting it directly binds to promoter regions. nih.gov The regulatory interplay is complex, with studies indicating transcriptional cross-inhibition between darS and darR. microbiologyresearch.org While these regulators are key, HPR production is also influenced by other factors, such as the global regulator GacS and environmental conditions. microbiologyresearch.org

Genetic Basis of Alkylresorcinol Production in Bacteria

The genetic blueprint for the production of this compound in bacteria like Pseudomonas species is encoded within a specific gene cluster, commonly referred to as the dar cluster. microbiologyresearch.orgnih.gov The isolation and characterization of this cluster have been pivotal in understanding the biosynthesis of this compound. nih.gov

The core biosynthetic genes within this cluster are darA, darB, and darC. nih.gov The heterologous expression of these three genes in Escherichia coli is sufficient to produce HPR. nih.gov The functions of the proteins encoded by these genes have been deduced as follows:

darA : Encodes a β-ketoacyl-acyl carrier protein synthase III (KAS III), which is responsible for the key head-to-head condensation step. nih.gov

darB : Encodes an acyl carrier protein (ACP). nih.gov

darC : Encodes a protein of currently unknown function, but is essential for biosynthesis. nih.gov

Studies involving the creation of insertional mutants have confirmed that darA and darB are indispensable for HPR production and the associated antifungal activity of the bacteria. nih.gov Transcriptional analysis has shown that darB and darC are transcribed together as a polycistronic mRNA, while other dar genes appear to be transcribed independently. microbiologyresearch.org

Table 1: Genes in the dar Cluster for HPR Biosynthesis

Gene Encoded Protein/Enzyme Proposed Function Citation
darA β-ketoacyl-acyl carrier protein synthase III (KAS III) Catalyzes head-to-head condensation of fatty acid precursors nih.gov
darB Acyl Carrier Protein (ACP) Thioester-linked substrate carrier nih.gov
darC Protein of unknown function Essential for biosynthesis nih.gov
darR AraC family transcriptional regulator Transcriptional regulation of dar genes nih.govmicrobiologyresearch.org
darS AraC family transcriptional regulator Transcriptional regulation of dar genes nih.govmicrobiologyresearch.org

Comparative Biosynthesis Across Diverse Biological Kingdoms

Alkylresorcinols are a widespread class of phenolic lipids found not only in bacteria but also in plants and fungi. nih.govresearchgate.netnih.gov However, the biosynthetic pathways employed to create these molecules differ significantly across these biological kingdoms, highlighting convergent evolution for the production of similar chemical scaffolds.

Bacteria : Bacterial biosynthesis of alkylresorcinols is diverse. As detailed above, some bacteria like Pseudomonas aurantiaca utilize a unique head-to-head condensation of fatty acid derivatives to produce 2,5-dialkylresorcinols. nih.govresearchgate.net In contrast, other bacteria, such as Azotobacter vinelandii, employ a type III polyketide synthase (PKS) enzyme, ArsB, to produce monoalkylresorcinols. researchgate.netrsc.orgresearchgate.net This PKS pathway involves the iterative condensation of a fatty acyl-CoA starter unit with malonyl-CoA extender units, followed by cyclization. researchgate.net Cyanobacteria are particularly versatile, possessing gene clusters for both type III PKS-mediated monoalkylresorcinol synthesis and pathways for dialkylresorcinol production that resemble the head-to-head condensation mechanism. rsc.orggeomar.de

Plants : In the plant kingdom, alkylresorcinols are predominantly 5-alkylresorcinols. researchgate.net Their synthesis is catalyzed by specialized type III PKSs known as alkylresorcinol synthases (ARS). nih.gov These enzymes, characterized in species like sorghum (Sorghum bicolor) and rice (Oryza sativa), use long-chain fatty acyl-CoAs as starter units and perform iterative condensations with malonyl-CoA, followed by cyclization to form the resorcinol (B1680541) ring. nih.govresearchgate.net This mechanism is fundamentally different from the head-to-head condensation observed for HPR biosynthesis in Pseudomonas.

Fungi : Fungi also produce alkylresorcinols, though their biosynthesis is less documented. researchgate.net The available evidence suggests that, like plants, fungi utilize a type III PKS pathway. researchgate.netresearchgate.net A distinguishing feature of many fungal alkylresorcinols is the presence of a sugar moiety attached to the alkyl side chain. researchgate.net

Table 2: Comparison of Alkylresorcinol Biosynthesis Pathways

Kingdom Organism Example Primary Product Type Core Biosynthetic Enzyme/Mechanism Key Precursors Citation
Bacteria Pseudomonas aurantiaca 2,5-Dialkylresorcinols DarA (KAS III homolog); Head-to-head condensation β-ketoacyl thioesters nih.gov
Azotobacter vinelandii Monoalkylresorcinols ArsB (Type III PKS) Fatty acyl-CoA, Malonyl-CoA researchgate.netrsc.org
Plants Sorghum bicolor, Oryza sativa 5-Alkylresorcinols ARS (Type III PKS) Fatty acyl-CoA, Malonyl-CoA nih.govresearchgate.net
Fungi Neurospora crassa Alkylresorcinols (often glycosylated) ORAS (Type III PKS) Fatty acyl-CoA, Malonyl-CoA researchgate.netresearchgate.net

Table 3: List of Compound Names

Compound Name
This compound
5-Alkylresorcinols
2,5-Dialkylresorcinols
Monoalkylresorcinols
5-Heneicosylresorcinol
6-Heneicosyl-4-hydroxy-2-pyrone
4-Hydroxy-6-(2-oxotricosyl)-2-pyrone
Olivetol (B132274)
5-n-Pentylresorcinol
Sorgoleone
5-[(Z,Z)-8',11',14'-pentadecatrienyl]resorcinol
Orsellinic acid
Flexirubin
Hierridins
Cylindrocyclophanes
Surfactin B
Surfactin C
Surfactin D
Valinomycin

Synthetic Methodologies and Chemical Modifications

Strategies for de novo Synthesis of 2-n-Hexyl-5-n-propylresorcinol

The de novo synthesis of this compound involves constructing the molecule from simpler, readily available precursors. Key challenges in the synthesis of asymmetrically substituted resorcinols like this compound include controlling the regioselectivity of the alkyl group introductions and preventing polysubstitution.

Alkylation Approaches from Resorcinol (B1680541) Precursors

A foundational strategy for synthesizing alkylresorcinols involves the sequential acylation and reduction of a resorcinol core. This two-step process, often utilizing Friedel-Crafts acylation, is a classic and reliable method for introducing alkyl chains onto an aromatic ring. rsc.orgnih.gov

The general pathway involves:

First Acylation: A resorcinol precursor is acylated using an acyl halide or anhydride (B1165640) (e.g., propanoyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This introduces the first acyl group onto the aromatic ring.

Second Acylation: A second, different acyl group (e.g., hexanoyl chloride) is then added in a subsequent step. Protecting groups on the hydroxyl functions of the resorcinol ring are often necessary to direct the acylation to the desired carbon positions and prevent O-acylation.

Reduction: The resulting di-acylresorcinol intermediate is then subjected to a reduction reaction to convert the ketone functionalities into methylene (B1212753) groups. Common reduction methods include the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base).

This sequence allows for the controlled, stepwise construction of the n-propyl and n-hexyl chains at the desired positions on the resorcinol ring.

Application of Wittig Reaction and its Modifications

The Wittig reaction provides a powerful and versatile method for forming carbon-carbon double bonds, which can then be hydrogenated to yield the desired alkyl chains. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com This approach is particularly useful for building long alkyl chains from carbonyl compounds. A plausible synthetic route for this compound using this methodology could start from a suitably protected and substituted benzaldehyde (B42025) derivative.

A representative synthesis involves these key steps:

Ylide Formation: An alkyl halide (e.g., 1-bromopentane, which will form the majority of the hexyl chain) is reacted with triphenylphosphine (B44618) to create a phosphonium (B103445) salt. This salt is then treated with a strong base, such as n-butyllithium, to generate the corresponding phosphonium ylide (a Wittig reagent). masterorganicchemistry.com

Olefin-forming Reaction: The ylide is reacted with a protected 3,5-dihydroxy-4-propylbenzaldehyde. The ylide's nucleophilic carbon attacks the aldehyde's carbonyl carbon, leading to the formation of an alkene.

Hydrogenation and Deprotection: The resulting alkenylresorcinol is then catalytically hydrogenated (e.g., using H₂ gas over a palladium-on-carbon catalyst) to saturate the double bond, thus forming the n-hexyl chain. Finally, removal of the protecting groups from the hydroxyl functions yields the target compound.

Microwave-assisted Wittig reactions have been shown to significantly improve yields and reduce reaction times for the synthesis of similar long-chain 5-n-alkylresorcinols. beilstein-journals.org

StepReactantsKey Reagent/ConditionIntermediate/Product
13,5-Dimethoxy-4-propylbenzaldehyde, Hexyltriphenylphosphonium bromideStrong Base (e.g., n-BuLi)1,3-Dimethoxy-5-propyl-2-(hex-1-en-1-yl)benzene
21,3-Dimethoxy-5-propyl-2-(hex-1-en-1-yl)benzeneH₂ / Pd-C1,3-Dimethoxy-2-hexyl-5-propylbenzene
31,3-Dimethoxy-2-hexyl-5-propylbenzeneDemethylating Agent (e.g., BBr₃)This compound

Advanced Alkylation Techniques: Grignard and Palladium-Catalyzed Coupling

Modern synthetic chemistry offers advanced techniques for forming carbon-carbon bonds, among which palladium-catalyzed cross-coupling reactions are preeminent. nih.gov These methods allow for the precise and efficient coupling of aryl halides with organometallic reagents, such as Grignard reagents (organomagnesium compounds).

A potential strategy for synthesizing this compound using this technology would be:

Precursor Synthesis: The synthesis would begin with a di-halogenated resorcinol derivative, for instance, 2,5-dibromo-1,3-dimethoxybenzene. The hydroxyl groups are protected (in this case, as methyl ethers) to prevent interference with the organometallic reagents.

First Coupling Reaction: The di-bromo precursor undergoes a selective palladium-catalyzed cross-coupling reaction (such as a Kumada or Suzuki coupling) with a propyl Grignard reagent (propylmagnesium bromide) or a propyl boronic acid. The choice of palladium catalyst and ligands is crucial to control the reaction and achieve mono-alkylation.

Second Coupling Reaction: The resulting bromo-propyl-dimethoxybenzene intermediate is then subjected to a second cross-coupling reaction with a hexyl Grignard reagent (hexylmagnesium bromide) or hexylboronic acid to introduce the second alkyl chain.

Deprotection: The final step is the cleavage of the methoxy (B1213986) protecting groups to reveal the free hydroxyl groups of the resorcinol, yielding this compound.

This approach offers high yields and functional group tolerance, making it a powerful tool for constructing complex substituted aromatics. researchgate.net

Coupling StageAryl Halide PrecursorCoupling PartnerCatalyst SystemProduct
First Coupling 2,5-Dibromo-1,3-dimethoxybenzenePropylmagnesium bromidePd(PPh₃)₄2-Bromo-5-propyl-1,3-dimethoxybenzene
Second Coupling 2-Bromo-5-propyl-1,3-dimethoxybenzeneHexylmagnesium bromidePd(dppf)Cl₂2-Hexyl-5-propyl-1,3-dimethoxybenzene

Direct Alkylation of Resorcinols

Direct alkylation of the resorcinol ring is conceptually the most straightforward approach, but it often suffers from a lack of regioselectivity and the potential for over-alkylation. The reaction typically involves treating resorcinol with an alkyl halide in the presence of a Friedel-Crafts catalyst. rsc.org The strong activating effect of the two hydroxyl groups makes the aromatic ring highly nucleophilic, leading to reactions at multiple positions.

To achieve the desired 2,5-disubstitution pattern for this compound, this method would require significant optimization, likely involving specific catalysts or directing groups to control the position of alkylation. Biocatalytic methods using enzymes that exhibit high regioselectivity, such as the CylK enzyme which can alkylate the 2-position of resorcinol rings, represent a potential future direction for achieving such selective transformations. researchgate.net

Synthesis of Analogs and Derivatives

Once this compound is synthesized, it can serve as a scaffold for creating a variety of analogs and derivatives. These modifications can be used to explore structure-activity relationships or to create probes for biological studies.

Chemical Derivatization via Acylation Reactions

One of the most common derivatization strategies for phenolic compounds is acylation of the hydroxyl groups to form esters. This reaction is typically straightforward and high-yielding.

The process involves reacting this compound with an acylating agent, such as an acyl chloride (e.g., acetyl chloride, benzoyl chloride) or an acid anhydride (e.g., acetic anhydride), in the presence of a base (e.g., pyridine, triethylamine). The base acts as a catalyst and scavenges the acidic byproduct (HCl or carboxylic acid).

This reaction converts one or both of the phenolic hydroxyl groups into ester functionalities. For example, reaction with acetic anhydride would yield the corresponding mono- and di-acetate esters of this compound. Such derivatization alters the polarity and lipophilicity of the parent molecule.

Preparation of Deuterated Analogs for Mechanistic Studies

The synthesis of deuterated analogs of bioactive molecules is a powerful strategy for investigating reaction mechanisms, metabolic pathways, and the kinetic isotope effect. In the context of this compound, deuterium (B1214612) labeling can help elucidate its biosynthetic origins and the mechanisms of its enzymatic or chemical degradation.

While specific literature on the deuteration of this compound is not extensively detailed, general methods for deuterium incorporation can be applied. A common strategy involves the use of deuterated reagents or building blocks during synthesis. For instance, the metabolic oxidation of molecules by enzymes like aldehyde oxidase can be mitigated by incorporating deuterium at the oxidation site, a principle that relies on the C-D bond being stronger than the C-H bond. nih.gov

A versatile method for preparing deuterated compounds involves isotopic exchange reactions. For example, compounds like dimethylformamide dimethyl acetal (B89532) (DMF-DMA) undergo rapid C-H to C-D isotopic exchange when exposed to deuterated alcohols such as methanol-d (B46061) (MeOD). nih.gov This can be used to generate deuterated reagents in situ or to prepare deuterated building blocks for a multi-step synthesis. nih.gov

Hypothetical Application to this compound Synthesis:

A plausible route for introducing deuterium into the alkyl chains of this compound could involve:

Deuterated Precursors: Starting with deuterated hexanoyl chloride or propyl bromide for the alkylation steps.

Isotopic Exchange: Subjecting an intermediate with acidic protons adjacent to a carbonyl group to a base in the presence of D₂O to achieve α-deuteration before a reduction step.

These labeled compounds are invaluable for metabolic studies, allowing researchers to trace the fate of the molecule in biological systems using techniques like mass spectrometry.

Synthesis of Hapten Derivatives for Immunochemical Research

Immunochemical techniques, such as enzyme-linked immunosorbent assay (ELISA), offer rapid and sensitive methods for detecting specific molecules in complex samples. beilstein-journals.org The development of such assays for this compound requires the synthesis of hapten derivatives. A hapten is a small molecule that can elicit an immune response to produce specific antibodies only when attached to a larger carrier molecule, typically a protein like bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). nih.gov

The design of a hapten is critical for generating highly specific antibodies. This involves synthesizing a derivative of the target molecule (in this case, this compound) that incorporates a linker arm with a terminal functional group (e.g., a carboxylic acid). This functional group is then used to covalently bond the hapten to the carrier protein.

For alkylresorcinols, synthetic strategies often involve a Wittig reaction to form the alkyl chain, which can be adapted to include a linker. beilstein-journals.orgnih.gov The linker can be attached at various positions, either on the aromatic ring or at the end of one of the alkyl chains, to expose different parts of the molecule to the immune system. The choice of attachment point and linker length can significantly influence the specificity and affinity of the resulting antibodies. mdpi.com

Below is a table illustrating potential hapten designs for this compound.

Hapten DesignLinker Attachment PointLinker Structure ExampleTerminal Functional Group
Hapten A Aromatic Ring (C4 position)-(CH₂)₅COOHCarboxylic Acid
Hapten B Terminus of Propyl Chain-O(CH₂)₄COOHCarboxylic Acid
Hapten C Terminus of Hexyl Chain-S(CH₂)₂COOHCarboxylic Acid

The synthesis of these haptens enables the production of antibodies, which are the cornerstone for developing immunochemical detection methods for this compound in biological and environmental samples. beilstein-journals.orgnih.gov

Optimization of Synthetic Yields and Selectivity

The efficient chemical synthesis of this compound requires careful optimization of reaction conditions to maximize product yield and control regioselectivity. The primary challenge in synthesizing asymmetrically disubstituted resorcinols is the selective introduction of two different alkyl groups onto the aromatic ring.

Common synthetic routes include Friedel-Crafts acylation followed by reduction, or direct Friedel-Crafts alkylation.

Friedel-Crafts Acylation: This is often the preferred method as it avoids the polyalkylation and rearrangement issues common in Friedel-Crafts alkylation. rsc.orgnih.gov The reaction involves acylating resorcinol with an acyl halide (e.g., hexanoyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂). rsc.orgwikipedia.org The resulting ketone is then reduced to the corresponding alkyl group (e.g., via Clemmensen or Wolff-Kishner reduction). The second alkyl group can be introduced similarly. Optimization involves screening catalysts, solvents, and temperatures to control the position of acylation (ortho vs. para to the hydroxyl groups). nih.gov

Grignard Reactions: An alternative approach involves the reaction of a Grignard reagent with a resorcinol-derived ester or aldehyde. dtu.dkresearchgate.net Optimizing Grignard additions is crucial to prevent side reactions, such as double addition to esters. masterorganicchemistry.com Controlling stoichiometry and using low temperatures are key to achieving mono-addition and maximizing the yield of the desired intermediate. dtu.dkresearchgate.net

The table below summarizes key parameters for optimization in the synthesis of dialkylresorcinols.

Synthetic StepReaction TypeKey Parameters for OptimizationDesired Outcome
First Alkyl Chain Introduction Friedel-Crafts AcylationLewis Acid Catalyst (AlCl₃, ZnCl₂, BF₃), Solvent, TemperatureHigh yield and regioselectivity (e.g., acylation at C4)
Carbonyl Reduction Clemmensen ReductionAmalgamated Zinc, HCl concentration, Reaction TimeComplete reduction of ketone to methylene group without side reactions
Second Alkyl Chain Introduction Friedel-Crafts AcylationStoichiometry of acylating agent, Reaction conditionsSelective acylation at the desired free position (e.g., C2 or C6)
Alternative Chain Introduction Grignard Reaction on EsterGrignard reagent stoichiometry (1 equivalent), Low Temperature (-78 °C), Solvent (THF, Et₂O)Prevention of double addition to form a tertiary alcohol

By systematically adjusting these parameters, synthetic routes can be refined to produce this compound with high purity and yield.

Theoretical Investigations of Reaction Mechanisms and Transition States in Resorcinol Synthesis

Computational chemistry provides powerful insights into the mechanisms of organic reactions, complementing experimental studies. rsc.orgnih.gov Theoretical investigations, often using Density Functional Theory (DFT), are employed to model reaction pathways, intermediates, and transition states in the synthesis of resorcinol derivatives. rsc.org This approach helps to understand and predict the regioselectivity observed in reactions like electrophilic aromatic substitution. researchgate.net

For the synthesis of this compound, theoretical studies can elucidate the factors governing the position of alkylation on the resorcinol ring. Resorcinol is a highly activated aromatic system, and electrophilic attack can occur at the C2, C4, or C6 positions. Computational models can calculate the activation energies for the formation of the corresponding sigma complexes (Wheland intermediates) for each position. researchgate.net The pathway with the lowest energy transition state is typically the favored one, thus explaining the observed product distribution. jmchemsci.comresearchgate.net

Studies on the acylation of resorcinol have suggested multiple possible transition states, with calculations indicating that reaction at the para-position (C4) is often energetically favored, leading to a higher yield of the 4-substituted product. jmchemsci.comresearchgate.net

The table below presents hypothetical data from a DFT study on the Friedel-Crafts acylation of a mono-alkylated resorcinol, illustrating how theoretical calculations can predict selectivity.

Position of Electrophilic AttackCalculated Activation Energy (kcal/mol)Relative Reaction Rate (Predicted)Predicted Major/Minor Product
C2 (ortho) 20.5LowMinor
C4 (para) 15.2HighMajor
C6 (ortho) 21.1LowMinor

These theoretical investigations are crucial for rationalizing experimental outcomes and for the predictive design of more efficient and selective synthetic routes. nih.gov By understanding the energetic landscape of the reaction, chemists can choose conditions that favor the desired reaction pathway, thereby optimizing the synthesis of complex molecules like this compound.

Mechanistic Investigations of Biological Activities Pre Clinical and Molecular Focus

Antimicrobial Research

2-n-Hexyl-5-n-propylresorcinol, an alkylresorcinol, has been identified as a potent antimicrobial agent. Its activity is particularly notable in the context of agricultural biocontrol, where it is produced by beneficial bacteria to suppress plant pathogens.

Antifungal Activity against Phytopathogens (e.g., Rosellinia necatrix)

Research has firmly established that the production of this compound by the rhizobacterium Pseudomonas chlororaphis PCL1606 is fundamental to its ability to antagonize and control the phytopathogenic fungus Rosellinia necatrix. nih.govnih.gov This fungus is the causative agent of white root rot, a devastating disease affecting numerous woody plants. nih.gov The compound, often abbreviated as HPR, is a key factor in the biocontrol activity that protects plants from this fungal pathogen. nih.govresearchgate.net The genes responsible for the biosynthesis of HPR in Pseudomonas species have been identified, confirming its role as a natural antifungal metabolite. nih.gov

Microscopic Analysis of Fungal Morphological Alterations (e.g., hyphal curling, vacuolization, branching)

While the potent fungicidal effect of this compound against Rosellinia necatrix is well-documented, detailed microscopic studies focusing specifically on the morphological changes induced by the isolated compound are not extensively described in the available scientific literature. General microscopic analyses of R. necatrix have detailed its typical hyphal structure, including pear-shaped swellings and the formation of mycelial aggregates during root infection. nih.govcsic.es However, specific alterations such as hyphal curling, extensive vacuolization, or abnormal branching patterns directly attributable to exposure to this compound have not been explicitly reported.

Antibacterial Properties

This compound is also recognized for its antibacterial capabilities. The compound, under the name DB-2073, was originally isolated from a culture of Pseudomonas sp. and identified as an alkylresorcinol antibiotic. wikipedia.org This classification underscores its inherent capacity to inhibit bacterial growth. While its identity as an antibiotic is confirmed, comprehensive studies detailing its spectrum of activity against various bacterial species or the specific molecular mechanisms of its antibacterial action are limited in the reviewed literature.

Antioxidant Mechanisms

Alkylresorcinols, as phenolic lipids, are investigated for their antioxidant potential. The mechanisms appear to be complex, involving both direct interaction with free radicals and protective effects within cellular systems.

Free Radical Scavenging Capabilities

Studies on 5-n-alkylresorcinols indicate that they possess weak direct free radical scavenging activity. researchgate.net When tested using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical assay and the FRAP (ferric reduction ability of plasma) assay, the antioxidant power was found to be modest. researchgate.net This suggests that direct donation of a hydrogen atom to neutralize free radicals is not the primary antioxidant mechanism for this class of compounds. researchgate.net

Modulation of Reactive Oxygen Species (ROS) Production and Associated Enzymatic Systems

Despite a weak direct scavenging ability, this compound and related alkylresorcinols demonstrate significant protective action against damage induced by reactive oxygen species (ROS). Research highlights a strong protective effect within phospholipid bilayers, such as inhibiting the oxidation of linolenic acids and protecting erythrocytes from oxidation induced by hydrogen peroxide (H₂O₂). researchgate.net This indicates that the antioxidant mechanism of this compound is likely more pronounced in cellular membrane environments, where it can mitigate lipid peroxidation and protect against ROS-induced cellular damage. researchgate.net

Data Tables

Table 1: Antifungal Activity Summary

Target PhytopathogenProducing OrganismRole of this compoundReference
Rosellinia necatrixPseudomonas chlororaphis PCL1606Crucial for fungal antagonism and biocontrol activity nih.govresearchgate.net

Table 2: Antioxidant Activity Profile of 5-n-Alkylresorcinols

Assay TypeFindingImplicationReference
DPPH Radical AssayWeak direct antioxidant activityDirect free radical scavenging is not a primary mechanism researchgate.net
FRAP AssayWeak direct antioxidant activityLimited capacity for direct reduction of oxidants researchgate.net
H₂O₂-induced OxidationStrong protective action in phospholipid bilayersPotent protector against ROS-induced damage in membranes researchgate.net

Role in Microbial Biofilm Formation and Interspecies Interactions

This compound, produced by the biocontrol rhizobacterium Pseudomonas chlororaphis PCL1606, is a key factor in the bacterium's ability to form biofilms and interact with other organisms in the complex rhizosphere environment. This alkylresorcinol is not only crucial for direct antagonism against fungal pathogens but also plays a structural and regulatory role in the bacterial community's development and persistence.

The production of this compound is integral to multiple stages of biofilm formation in P. chlororaphis PCL1606. Studies using mutants unable to produce this compound have revealed its multifaceted role. These mutants show significant defects in adhesion to surfaces, a critical initial step in biofilm establishment. Furthermore, the colony morphology and the formation of typical air-liquid interphase pellicles are dependent on the presence of this compound.

Flow chamber experiments have provided deeper insight into its architectural role. Biofilms formed by mutants lacking this compound exhibit less tight cellular unions compared to the wild-type strain. This suggests the compound is involved in the production or integrity of the biofilm matrix, which is essential for creating a stable, three-dimensional structure. Interestingly, the disruption of its production leads to enhanced swimming motility, indicating a potential trade-off between motile, planktonic behavior and sessile, biofilm-associated growth, regulated in part by this compound.

Table 1: Effect of this compound (HPR) Production on Biofilm-Related Phenotypes in P. chlororaphis PCL1606
PhenotypeWild-Type (HPR-Producing)Mutant (HPR-Deficient)
Adhesion to PVC SurfacesNormalReduced
Colony MorphologyNormal, structuredAltered, less structured
Pellicle Formation (Air-Liquid Interphase)PresentAbsent
Biofilm ArchitectureTight cellular unionsLoose cellular unions
Swimming MotilityNormalEnhanced

Effective colonization of plant roots is a prerequisite for successful biocontrol activity. This compound plays a crucial role in the ability of P. chlororaphis PCL1606 to persist and thrive in the competitive avocado rhizosphere. researchgate.netresearchgate.net The capacity to form robust biofilms, which is dependent on this compound, directly influences root colonization. nih.gov

Research has demonstrated that mutants unable to synthesize this compound exhibit significantly lower colonization levels on avocado roots compared to the wild-type strain. researchgate.net This suggests that the compound is not only an antimicrobial agent but also a key factor for establishing a stable bacterial population on the root surface, enabling the bacteria to compete effectively for space and nutrients. researchgate.netresearchgate.net

The production of this compound is a primary mechanism behind the biocontrol efficacy of P. chlororaphis PCL1606 against the pathogenic fungus Rosellinia necatrix, the causative agent of white root rot in avocado. researchgate.netmdpi.com The interaction is multifaceted, involving direct antagonism and influencing the pathogen's behavior.

The presence of this compound-producing bacteria negatively affects the ability of the fungus to colonize and infect the avocado root. researchgate.net The compound disrupts normal hyphal growth, leading to observable physiological alterations in R. necatrix, including hyphal curling, vacuolization, and increased branching. researchgate.net These morphological changes are presumed to impair the fungus's virulence and infection capabilities. researchgate.net

Furthermore, microscopic analysis reveals that P. chlororaphis PCL1606 not only competes for the same niche on the root surface but also directly colonizes the fungal hyphae. researchgate.netresearchgate.net Mutants lacking this compound show reduced colonization of R. necatrix hyphae, indicating the compound's role in this direct interaction. researchgate.net This intimate association may represent a novel biocontrol mechanism, where the bacterium utilizes the pathogen itself as a substrate for growth and proliferation. researchgate.net

Molecular and Cellular Targets

While the ecological roles of this compound are well-documented, research into its specific molecular and cellular targets is ongoing. Studies on closely related alkylresorcinols provide insights into the potential mechanisms by which these phenolic lipids exert their biological effects, including the induction of programmed cell death in eukaryotic cells.

The specific protein targets of this compound have not yet been fully elucidated. The broader class of alkylresorcinols (ARs) is known to interact with cellular membranes due to their amphiphilic nature, which may indirectly affect the function of membrane-bound proteins. However, direct binding studies identifying specific protein partners such as the heat shock proteins HSP90AA1 and HSP90AB1, the histone acetyltransferase EP300, or the receptor tyrosine kinase ERBB2 for this compound or closely related ARs are not extensively reported in the current scientific literature. The identification of such targets remains a key area for future research to fully understand the molecular basis of their bioactivity.

Studies on related 5-alkylresorcinols have demonstrated a clear cytotoxic effect on certain cell types, inducing hallmarks of apoptosis, a form of programmed cell death. When tested against human hepatocarcinoma cell lines (HepG2 and Hep3B), a 5-alkylresorcinol isolated from Lithraea molleoides was shown to induce both DNA fragmentation and nuclear condensation. nih.gov These events are characteristic features of the late stages of apoptosis. nih.gov The induction of cell death in these cancer cell lines occurred in a p53-independent manner, suggesting the activation of an alternative apoptotic pathway. nih.gov

Table 2: Apoptotic Effects of a Related 5-Alkylresorcinol on Human Hepatocarcinoma Cell Lines
Cell LineObserved Cellular EffectApoptotic Hallmark
HepG2DNA FragmentationBiochemical
HepG2Nuclear CondensationMorphological
Hep3BDNA FragmentationBiochemical
Hep3BNuclear CondensationMorphological

This capacity to trigger programmed cell death underscores a potential mechanism for the antiproliferative properties observed for some alkylresorcinols and highlights their ability to directly influence fundamental cellular processes. nih.gov

Interactions with Cannabinoid Receptors (distinct from CB1/CB2) by Resorcinol (B1680541) Derivatives

The endocannabinoid system, a complex cell-signaling network, includes the well-known cannabinoid receptors CB1 and CB2. However, the system's breadth extends to other receptors, sometimes referred to as the "extended" endocannabinoid system or endocannabinoidome. Among these are orphan G protein-coupled receptors like GPR55 and GPR119, which have been identified as receptors for certain lipid signaling molecules.

While some resorcinol derivatives have been synthesized and investigated for their affinity to CB1 and CB2 receptors, current preclinical and molecular research has not established a direct interaction between this compound and cannabinoid receptors distinct from CB1 and CB2. The structural characteristics of this compound, specifically its lipophilic nature, are shared with endogenous cannabinoids, which are also lipid-based signaling molecules. This similarity in physicochemical properties has led to considerations of potential interactions with various components of the endocannabinoidome. However, specific studies focusing on the binding and activation of receptors such as GPR55, GPR18, or GPR119 by this compound are not available in the current body of scientific literature. Therefore, any potential activity at these non-CB1/CB2 receptors remains speculative and awaits dedicated investigation.

Modulation of Glycerophosphate Dehydrogenase Activity by Alkylresorcinols

Glycerophosphate dehydrogenase (GPDH) is a pivotal enzyme that links carbohydrate and lipid metabolism. It exists in two isoforms: a cytosolic, NAD+-dependent form (GPD1) and a mitochondrial, FAD-dependent form (GPD2). These enzymes facilitate the conversion of dihydroxyacetone phosphate (B84403) to glycerol-3-phosphate, a key intermediate in triglyceride synthesis.

Preclinical research has identified long-chain alkylresorcinols as effective inhibitors of glycerophosphate dehydrogenase. mdpi.com This inhibitory action is a significant aspect of their biological activity at a molecular level. The mechanism of inhibition is attributed to the amphiphilic nature of alkylresorcinols, which allows them to interact with enzymatic systems. While the precise kinetics and nature of the inhibition (e.g., competitive, non-competitive) by this compound have not been fully detailed, the collective evidence for the alkylresorcinol class suggests a direct modulatory effect on GPDH. By inhibiting this enzyme, alkylresorcinols can influence lipid biosynthesis pathways. This interaction underscores a molecular mechanism through which these compounds may exert broader metabolic effects.

Enzyme Compound Class Observed Effect
Glycerophosphate Dehydrogenase (GPDH)Long-chain AlkylresorcinolsInhibition

Regulation of Gut Microbiota Metabolic Activity and Quorum Sensing Potential

The human gut microbiota is a complex ecosystem where microorganisms communicate and regulate their collective behavior through a process known as quorum sensing. This cell-to-cell communication relies on the production and detection of signaling molecules. Recent preclinical studies suggest that alkylresorcinols, including this compound, may play a role in modulating the metabolic activity of the gut microbiota and have the potential to act as quorum-sensing molecules. mdpi.com

Research has indicated that alkylresorcinols can be synthesized by the intestinal microbiota, suggesting a role for these compounds in the intricate signaling network of the gut. mdpi.com The presence and concentration of alkylresorcinols can influence the composition and metabolic functions of the gut microbiome. mdpi.com This has led to the hypothesis that these compounds may function as signaling molecules within the microbial community, potentially influencing processes such as biofilm formation, which is a key aspect of microbial life in the gut. osti.govnih.gov The ability of this compound to influence biofilm formation has been observed in the rhizobacterium Pseudomonas chlororaphis, highlighting its potential to interfere with microbial community structures. osti.govnih.gov

The consideration of alkylresorcinols as potential quorum-sensing molecules opens up a new dimension in understanding the interplay between dietary compounds, the gut microbiota, and host metabolism. mdpi.com By influencing microbial communication, these compounds could indirectly affect host physiology.

Compound Class Biological System Potential Role Observed Effect
AlkylresorcinolsGut MicrobiotaQuorum Sensing MoleculesModulation of metabolic activity and composition
This compoundPseudomonas chlororaphisBiofilm FormationInfluences biofilm architecture

Structure Activity Relationship Sar Studies

Impact of Alkyl Chain Length and Branching on Biological Effects

The length of the alkyl chains is a critical determinant of the biological properties of alkylresorcinols. researchgate.net This is largely because the chain length dictates the compound's lipophilicity, which in turn governs its ability to partition into and disrupt biological membranes, a key mechanism of action. nih.gov The biological activity often increases with chain length up to a certain point, after which a "cut-off effect" is observed, where further increases in chain length lead to diminished activity. researchgate.netnih.gov

Antimicrobial and Antifungal Activity: The antimicrobial action of alkylresorcinols is strongly dependent on the alkyl chain length. nih.gov Generally, longer alkyl chains lead to higher antimicrobial activity against certain microbes. nih.gov For instance, Gram-positive bacteria are particularly sensitive to ARs, which can incorporate into their peptidoglycan-based cell walls. nih.gov In contrast, Gram-negative bacteria and fungi, with their more complex outer membranes, tend to be more resistant. nih.gov Studies on various 5-n-alkylresorcinols have shown that antibacterial activity is related to the alkyl chain length, as greater fat solubility enhances their effect. researchgate.net For example, 5-n-heptadecylresorcinol (C17:0) has shown inhibitory effects on certain molds, though at high concentrations. researchgate.net The compound 2-n-hexyl-5-n-propylresorcinol, also known as DB-2073, has been identified as an antibiotic with both antifungal and antibacterial properties. mdpi.comwikipedia.orgresearchgate.net

Antioxidant Activity: The influence of alkyl chain length on antioxidant activity is highly dependent on the system being studied. In bulk oils, the antioxidant activity of alkylresorcinols tends to decrease as the alkyl chain length increases. researchgate.netnih.gov This suggests that the intrinsic radical scavenging capacity of the phenolic head is the primary driver of activity in these systems. nih.gov However, in oil-in-water emulsions, a different trend is observed. The antioxidant activity increases with chain length, reaching an optimum for intermediate-length chains (e.g., C21:0), after which the activity declines. researchgate.netnih.gov This phenomenon, known as the cut-off effect, is driven by physicochemical properties like partitioning, which positions the antioxidant molecule at the oil-water interface where oxidation primarily occurs. researchgate.netnih.gov

Antiproliferative and Cytotoxic Activity: In the context of anticancer effects, chain length also plays a significant role. Studies on human prostate cancer cells have shown that shorter-chain ARs may exhibit greater antiproliferative activity. mdpi.com This increased potency is attributed to enhanced lipophilicity and a greater affinity for cellular membranes. mdpi.com However, other research has suggested that for certain cancer cell lines, the structure of the alkyl chain, whether it is straight or cyclic, does not significantly impact its inhibitory effect on cancer cells. d-nb.info

Biological EffectImpact of Increasing Alkyl Chain LengthOptimal Chain Length (if identified)Reference
Antimicrobial ActivityGenerally increases, especially against Gram-positive bacteria.Varies with microbial species. researchgate.netnih.gov
Antioxidant Activity (Bulk Oil)Decreases.Shorter chains are more effective. researchgate.netnih.gov
Antioxidant Activity (O/W Emulsion)Increases to a point, then decreases (cut-off effect).Intermediate (e.g., C21:0). researchgate.netnih.gov
Antiproliferative ActivityShorter chains can exhibit enhanced activity.Not definitively established, may be cell-line dependent. mdpi.com

Influence of Aromatic Ring Substitutions on Activity Profiles

The resorcinol (B1680541) moiety, with its two hydroxyl groups in a meta-arrangement, is a well-established motif in tyrosinase inhibitors and is crucial for many of the biological activities of these compounds. nih.gov Modifications to this aromatic core can profoundly alter the activity profile.

Importance of the Resorcinol Hydroxyl Groups: The dihydroxy-substituted benzene (B151609) ring is fundamental to the bioactivity of alkylresorcinols. mdpi.com These hydroxyl groups are responsible for the molecule's antioxidant and radical scavenging properties. researchgate.net They also play a key role in enzyme inhibition. For example, in the case of tyrosinase inhibition, the resorcinol structure is a known inhibitor motif. nih.gov The ability to chelate copper within the enzyme's active site is a proposed mechanism for some phenolic inhibitors, although alkylresorcinols themselves have been found to be poor iron chelators. nih.govnih.gov

Activating Groups: Groups like additional alkyl or hydroxyl functions are electron-donating and generally increase the electron density of the ring, which can enhance its reactivity and antioxidant potential. numberanalytics.com

Deactivating Groups: Electron-withdrawing groups, such as nitro or carbonyl groups, decrease the ring's electron density and are considered deactivating. numberanalytics.com

Ring PositionSubstituent TypeEffect on Tyrosinase InhibitionReference
C4Alkyl groups (e.g., butyl, hexyl)Effective inhibitors. nih.gov
C4N-substituted 2-aminothiazoleSignificantly increased inhibitory potency compared to alkyl groups. nih.gov
-Esterification of a propionic acid side chainAugmented inhibitory potency. acs.org

Analytical Methodologies for Research and Characterization

Spectroscopic Techniques

Spectroscopy is fundamental to determining the molecular structure of 2-n-hexyl-5-n-propylresorcinol by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound. Both ¹H-NMR and ¹³C-NMR are utilized to map the carbon skeleton and the placement of protons, confirming the arrangement of the hexyl and propyl chains on the resorcinol (B1680541) ring.

In studies of the compound produced by Pseudomonas chlororaphis PCL1606, ¹H-NMR and ¹³C-NMR data were critical in confirming its identity as 2-hexyl-5-propylbenzene-1,3-diol. asm.org The chemical shifts and couplings provide definitive evidence for the connectivity of the atoms within the molecule. asm.org

¹H-NMR and ¹³C-NMR Spectral Data for this compound asm.org

Atom Position¹³C Chemical Shift (δ)¹H Chemical Shift (δ)Proton Coupling
1, 3154.0--
2111.4--
4107.56.13s
5144.1--
699.86.10s
a31.32.70t
b29.01.50m
c31.61.25m
d28.91.25m
e22.51.25m
f13.90.85t
k35.72.40t
l22.21.50m
m13.80.88t

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a non-destructive analytical technique used to identify functional groups within a molecule. maritec.com.sgmaritec.com.sg By measuring the absorption of infrared radiation, an FT-IR spectrum provides a unique molecular "fingerprint". maritec.com.sg This method is valuable for the qualitative assessment of compounds and can be combined with chemometric techniques for classification and purity assessment of related substances like essential oils. maritec.com.sg

While specific FT-IR spectra for this compound are not detailed in the available research, the technique is broadly applied to the analysis of alkylresorcinols. acs.orgpsu.edu For these types of phenolic lipids, FT-IR can identify key functional groups such as the hydroxyl (-OH) stretching of the resorcinol moiety and the C-H stretching vibrations of the alkyl chains. In the analysis of biochar, for example, FT-IR has been used to identify out-of-plane bending of ring C–H bonds in aromatic compounds and prominent peaks indicating C=C and C–H aromatic bonds. nih.gov This suggests its utility in confirming the core aromatic structure and aliphatic side chains of this compound.

Chromatographic Separations and Detection

Chromatographic techniques are essential for the isolation, purification, and quantification of this compound from complex mixtures, such as bacterial culture extracts. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis and purification of this compound. The technique's versatility allows for various column and solvent combinations to achieve effective separation.

Research on the compound from Pseudomonas aurantiaca utilized reversed-phase HPLC for its detection. asm.org The specific conditions involved a C18 column with a gradient elution, demonstrating the method's efficacy in separating the target molecule from other components in the extract. asm.org While detailed parameters for this compound are specific to the study, general HPLC methods for alkylresorcinols often employ C18 columns with mobile phases like methanol (B129727)/water mixtures and UV detection around 280 nm. researchgate.net The development of ultrahigh-pressure liquid chromatography (UHPLC) has further improved resolution, allowing for the analysis of minor unsaturated homologues. mdpi.com

HPLC Method for this compound Detection asm.org

ParameterCondition
ColumnCC125/4 Kromasil 100-5 C18
Mobile PhaseGradient, starting with 50:50 (unspecified solvents)
Flow Rate1.5 ml/min
DetectionUV (wavelength not specified)

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for analyzing volatile and semi-volatile compounds. For the analysis of this compound, the sample is vaporized and separated on a GC column before being detected by a mass spectrometer.

In one study, GC-MS analysis of a purified sample yielded a single major peak, confirming its purity. asm.org The electron ionization mass spectrum showed a distinct fragmentation pattern, with a molecular ion (M+) peak at m/z 236. asm.org A significant fragment ion was observed at m/z 165, which corresponds to the loss of a C₅H₁₁ (pentyl) group from the hexyl chain, leaving a highly stable fragment. asm.org Another analysis using positive ion chemical ionization reported the protonated molecule (M+H) at m/z 237, with a retention time of 19.49 minutes, and a series of fragments corresponding to losses from the alkyl chains. asm.org

GC-MS Fragmentation Data for this compound asm.org

Ion Typem/z (Mass-to-Charge Ratio)Interpretation
M⁺ (Electron Ionization)236Molecular Ion
Fragment (Electron Ionization)165Loss of C₅H₁₁
[M+H]⁺ (Chemical Ionization)237Protonated Molecule
Fragment (Chemical Ionization)221[M-CH₃]
Fragment (Chemical Ionization)207[M-C₂H₅]
Fragment (Chemical Ionization)193[M-C₃H₇]
Fragment (Chemical Ionization)179[M-C₄H₉]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolomic Profiling

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique that has become indispensable in the field of metabolomics for identifying compounds in complex biological samples. nih.gov This method couples the separation power of liquid chromatography with the precise mass analysis of tandem mass spectrometry. nih.gov

LC-MS/MS has been successfully used to identify this compound in metabolomic studies of Streptomyces species for the first time. In these analyses, the compound was detected as a protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of 237.185 in positive electrospray ionization mode. The MS/MS spectrum revealed further characteristic fragment ions. For instance, fragment ions at m/z 124 and m/z 137 have been reported, which result from specific cleavages of the alkyl side chains. This technique is crucial for the dereplication and discovery of natural products in biological systems. researchgate.net

LC-MS/MS Data for this compound

ParameterValue/Observation
Precursor Ion [M+H]⁺ (m/z)237.185
Ionization ModePositive Electrospray Ionization (ESI+)
Instrument TypeOrbitrap
Key Fragment Ions (m/z)124 ([C₇H₁₀O₂]•⁺)
137

Thin-Layer Chromatography (TLC) for Qualitative Analysis

Thin-Layer Chromatography (TLC) serves as a straightforward and cost-effective method for the qualitative analysis of organic compounds like this compound. slideshare.net This planar chromatographic technique operates on the principle of adsorption, where components of a mixture are separated based on their relative affinities for a solid stationary phase coated on a plate. slideshare.netchromatographyonline.com The separation allows for the identification of substances by comparing their retention factor (Rf) values to known standards. slideshare.net

In the context of alkylresorcinols, TLC is instrumental for initial screening and qualitative assessment. For instance, in the analysis of cereal extracts, a spot corresponding to alkylresorcinols can be identified by its intense red color after being sprayed with a solution of vanillin (B372448) in methanol and sulfuric acid, followed by heating. mdpi.com The Rf value of this spot, such as 0.32 in a cyclohexane-ethyl acetate-acetic acid (80/20/1) solvent system, helps in its preliminary identification. mdpi.com

Furthermore, the use of specific spray reagents like Fast Blue B salt can differentiate between various phenolic lipids. psu.edu Alkylresorcinols, when coupled with diazotized Fast Blue B Zn salt, form colored derivatives that can be visually inspected on the TLC plate. psu.eduresearchgate.net This reaction is highly specific for phenolic lipids and can help distinguish them from other compounds present in a sample. psu.edu While TLC is a powerful qualitative tool, it is often used in conjunction with other analytical methods for quantitative analysis and further structural elucidation. chromatographyonline.commdpi.com

Advanced Imaging Techniques: Confocal Laser Scanning Microscopy for Biological Interactions

Confocal Laser Scanning Microscopy (CLSM) is a powerful imaging technique utilized to visualize the intricate biological interactions of this compound (HPR) at a microscopic level. This advanced methodology allows for high-resolution, three-dimensional imaging of fluorescently labeled molecules within biological samples, providing critical insights into the spatial distribution and interactions of HPR-producing organisms and their targets. oup.comnih.govresearchgate.netfrontiersin.org

In studies involving the biocontrol agent Pseudomonas chlororaphis PCL1606, which produces HPR, CLSM has been instrumental in observing its interactions within the avocado rhizosphere. oup.comresearchgate.netnih.gov To facilitate visualization, bacterial strains are often genetically tagged with fluorescent proteins, such as Green Fluorescent Protein (GFP) or DsRed. oup.comnih.govfrontiersin.org This allows researchers to track the bacteria and observe their competition with fungal pathogens like Rosellinia necatrix for the same ecological niche on plant roots. oup.comnih.gov

CLSM analysis has revealed that HPR production by P. chlororaphis PCL1606 influences its ability to colonize avocado roots. researchgate.netnih.gov Furthermore, microscopic examination using CLSM has shown that the bacterium closely interacts with and colonizes fungal hyphae. researchgate.netnih.gov The production of HPR leads to visible physiological alterations in the fungus, including curling, vacuolization, and branching of the hyphae, which are thought to impair the fungus's ability to colonize and infect the plant. nih.gov

The role of HPR in biofilm formation by P. chlororaphis PCL1606 has also been investigated using CLSM in flow chamber experiments. nih.govfrontiersin.org These studies have shown that mutants unable to produce HPR form biofilms with less tight cell unions compared to the wild-type strain, suggesting HPR's involvement in the production of the biofilm matrix. nih.gov

Molecular Biology Techniques for Biosynthesis Gene Analysis

Southern Blot Hybridization

Southern blot hybridization is a fundamental molecular biology technique used to identify specific DNA sequences within a complex DNA sample. This method is crucial for analyzing the genetic basis of this compound (HPR) biosynthesis. generi-biotech.com The process involves extracting genomic DNA, digesting it with restriction enzymes, separating the resulting fragments by size via agarose (B213101) gel electrophoresis, and then transferring them to a membrane. generi-biotech.comnih.gov A labeled DNA probe, specific to the gene of interest, is then used to hybridize to the complementary sequence on the membrane, allowing for its detection. generi-biotech.com

In the study of Pseudomonas chlororaphis PCL1606, Southern blot analysis was employed to investigate the dar genes responsible for HPR production. apsnet.org By using various dar gene probes, researchers were able to confirm the presence of homologous genes in the PCL1606 genome. apsnet.org For example, a plasmid isolated from a genomic library of PCL1606 was shown to hybridize with dar probes, indicating it contained the biosynthetic gene cluster. apsnet.org

This technique has also been used to verify the successful creation of gene knockout mutants. plos.orgsemanticscholar.org In these experiments, genomic DNA from potential transformants is digested and subjected to Southern hybridization with a probe specific to a marker gene (e.g., a spectinomycin-resistance gene) to confirm the integration of the vector into the chromosome and the disruption of the target gene. plos.orgsemanticscholar.org This verification is essential to definitively link a specific gene to a function, such as the role of darA and darB in HPR synthesis. apsnet.org

Phylogenetic Analysis of Gene Clusters

Phylogenetic analysis is a powerful computational tool used to infer the evolutionary relationships between genes, proteins, or organisms. In the context of this compound biosynthesis, it provides insights into the origin and diversification of the underlying gene clusters. tandfonline.combiorxiv.org These analyses typically involve comparing the amino acid sequences of the enzymes involved, such as alkylresorcinol synthases (ARSs), with other related proteins. nwafu.edu.cn

ARSs are type III polyketide synthases (PKSs) that catalyze the formation of 5-alkylresorcinols. tandfonline.comnih.gov Phylogenetic studies have shown that ARS sequences from various organisms, including plants and bacteria, cluster together, distinct from other types of PKSs like chalcone (B49325) synthases (CHSs). tandfonline.comnwafu.edu.cn This clustering suggests a common evolutionary origin for these enzymes. biorxiv.org

For instance, phylogenetic analysis of ARS from rye (Secale cereale) revealed that its amino acid sequence clusters with other known monocot ARS sequences, separate from CHSs. nwafu.edu.cn Similarly, studies on Sorghum bicolor and rice (Oryza sativa) have helped to identify and characterize ARS genes in these species. nih.govoup.com

In the bacterium Pseudomonas chlororaphis PCL1606, phylogenetic analysis based on darB orthologs (genes homologous to the alkylresorcinol biosynthesis gene darB) has been used to clarify its taxonomic placement within the P. chlororaphis subgroup. apsnet.org These analyses also support the notion that the genes for HPR production are conserved within this bacterial subgroup. apsnet.org The construction of phylogenetic trees, often using methods like Bayesian Markov chain Monte Carlo simulation, allows researchers to visualize these evolutionary relationships and understand how gene duplication and divergence have contributed to the evolution of alkylresorcinol biosynthesis. biorxiv.orgoup.com

Computational and Theoretical Modeling

Density Functional Theory (DFT) and Monte Carlo Simulations for Molecular Interactions

Computational and theoretical modeling techniques, particularly Density Functional Theory (DFT) and Monte Carlo simulations, are employed to investigate the molecular interactions and properties of this compound and related alkylresorcinols at an atomic level. researchgate.netpsu.edu These methods provide valuable insights that complement experimental findings.

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. osti.gov It is applied to optimize the molecular geometries of alkylresorcinols and to calculate various properties, such as their antioxidant potential. researchgate.netresearchgate.net For example, DFT calculations have been used to study the free radical scavenging capacity of alkylresorcinols like olivetol (B132274) and olivetolic acid, which are structurally related to this compound. researchgate.netrsc.org These calculations can determine the thermodynamics and kinetics of reactions with free radicals, revealing the mechanisms by which these molecules act as antioxidants. rsc.org The M06-2X functional with a 6-311++G(d,p) basis set is a commonly used level of theory for such studies. rsc.org

Molecular docking, a computational technique often used in conjunction with DFT, predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net Docking studies have been used to investigate the affinity of alkylresorcinols for the active sites of reactive oxygen species (ROS)-producing enzymes, providing a molecular basis for their observed biological activities. researchgate.netresearchgate.net

Semi-Empirical Methods (e.g., PM3) for Reaction Pathway Analysis

Semi-empirical quantum mechanical methods serve as a vital tool in computational chemistry, offering a balance between the high computational cost of ab initio methods and the simplicity of molecular mechanics. These methods utilize approximations derived from either Hartree-Fock or Density Functional Theory (DFT), incorporating parameters fitted from experimental data to streamline calculations. nih.gov This efficiency allows for the exploration of large molecular systems and extensive conformational sampling, making them suitable for analyzing reaction pathways. nih.gov

One such method is the Parametric Method 3 (PM3), which is a re-parametrization of the earlier AM1 method. PM3 uses a distinct parametrization strategy and corrects the core-core repulsion using two Gaussian functions. nih.gov The parameters in methods like PM3 are determined by fitting them to a vast collection of empirical data, most notably experimental gas-phase heats of formation. nih.gov This approach enables the prediction of chemical properties and the exploration of potential energy surfaces for chemical reactions.

In the context of alkylresorcinols, including this compound (also known as HPR), understanding their reactivity is key. apsnet.org Studies on the redox interactions between structurally different alkylresorcinols and iron(III) have demonstrated that the molecular structure significantly influences the reaction rate. psu.edu Using techniques like frozen-solution 57Fe transmission Mössbauer spectroscopy, researchers have established the relative rates at which different alkylresorcinols reduce Fe(III). psu.edu While this specific study utilized DFT calculations, semi-empirical methods like PM3 are theoretically applicable for modeling the reaction pathways of these redox processes. They can be used to calculate the energies of reactants, transition states, and products, thereby mapping out the most likely mechanism and explaining the observed differences in reactivity based on the position and length of the alkyl substituents.

Table 1: Comparative Reactivity of Selected Alkylresorcinols in Fe(III) Reduction

This table summarizes findings on the reduction of Fe(III) by different alkylresorcinols, highlighting the significant differences in reaction rates based on their molecular structure.

Compound Observation Time % Fe(II) Formed Relative Reaction Rate Source
5-methylresorcinol (5-MR) 10 min - 5.5 hr 6% - 26% Moderate psu.edu
5-n-propylresorcinol (5-n-PR) 140 min ~8% Slow psu.edu
4-n-hexylresorcinol (4-n-HR) 5 min ~31% Fast psu.edu

The data indicates a clear structure-activity relationship, where 4-n-hexylresorcinol shows a markedly higher rate of reaction compared to its 5-substituted counterparts. psu.edu The slower reduction by 5-n-propylresorcinol compared to 5-methylresorcinol suggests that kinetic parameters related to their specific structures play a crucial role. psu.edu Computational analysis via semi-empirical methods could further elucidate the electronic and steric factors governing these reaction pathways.

Reverse Molecular Docking and Network Pharmacology for Mechanistic Insights

Reverse molecular docking and network pharmacology represent a paradigm shift in drug discovery and mechanistic studies, moving from a "one target, one drug" model to a systems-based approach. mdpi.commdpi.com This integrated strategy is particularly valuable for understanding the complex interactions of bioactive compounds within a biological system. mdpi.com

Network pharmacology constructs comprehensive interaction networks between chemical compounds and disease-associated targets. mdpi.com This allows for the identification of multiple potential targets and pathways through which a compound exerts its effects. nih.govnih.gov The methodology involves retrieving known targets for a compound, identifying disease-related targets from databases, and then analyzing the intersection to pinpoint key proteins and signaling pathways. nih.gov

Reverse molecular docking , a computational technique, complements this by predicting the binding affinities and modes of a single ligand (the compound) against a wide array of potential protein targets. dovepress.com This helps to validate the targets identified through network pharmacology and provides a structural basis for the compound's activity. mdpi.comdovepress.com The stability of these predicted compound-target complexes can be further investigated using molecular dynamics simulations. mdpi.commdpi.com

For this compound, which has been identified in microorganisms like Streptomyces species and is known for its antimicrobial properties, these methodologies offer a powerful approach to uncover its mechanism of action. mdpi.com Although comprehensive network pharmacology studies specifically for this compound are not widely published, its identification through advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) in metabolomics studies provides the necessary starting point. mdpi.comnih.gov Researchers have used LC-MS/MS and molecular networking to identify this compound as one of several bioactive metabolites produced by Streptomyces, highlighting its potential role in the organism's antimicrobial activity. mdpi.com

By applying reverse docking and network pharmacology, researchers could screen this compound against a library of proteins from pathogenic bacteria or fungi to identify its primary molecular targets. The resulting network would illuminate the pathways perturbed by the compound, offering a holistic view of its antimicrobial mechanism beyond simple inhibition.

Table 2: Key Concepts in Reverse Docking and Network Pharmacology

This table outlines the core principles and applications of these modern analytical and computational methodologies.

Methodology Principle Application in Mechanistic Studies
Network Pharmacology Integrates compound-target and disease-target data to build interaction networks. Identifies multiple potential protein targets and biological pathways for a bioactive compound. mdpi.comnih.gov
Reverse Molecular Docking Simulates the binding of a single ligand to numerous potential receptor targets. Predicts and validates potential protein targets by calculating binding affinities and analyzing interaction modes. dovepress.com
Molecular Dynamics Simulation Simulates the physical movements of atoms and molecules over time. Assesses the stability and dynamics of the ligand-target complex, confirming favorable binding interactions. mdpi.commdpi.com

The integration of these computational strategies provides a robust framework for moving from compound identification to a deep mechanistic understanding, paving the way for the targeted application of natural products like this compound. mdpi.com

Advanced Research Directions and Potential Applications Theoretical & Pre Clinical

Development of Novel Biocontrol Strategies in Agriculture

Research has identified 2-n-Hexyl-5-n-propylresorcinol (HPR) as a key metabolite in the biocontrol capabilities of certain rhizobacteria. nih.gov The bacterium Pseudomonas chlororaphis PCL1606, for instance, produces HPR, which is crucial for its ability to antagonize fungal phytopathogens like Rosellinia necatrix, the cause of white root rot in avocado and other plants. nih.govnih.gov The antifungal activity of HPR is a primary mechanism behind the protective effects offered by these biocontrol agents. nih.gov

Beyond direct antagonism, HPR plays a critical role in the colonization of plant roots by the producing bacteria, a necessary step for effective biocontrol. nih.govnih.gov Studies have demonstrated that HPR is essential for biofilm formation. Mutants of P. chlororaphis unable to produce HPR show impairments in cell adhesion, colony morphology, and the formation of protective pellicles at the air-liquid interface. nih.govresearchgate.net Flow chamber experiments have further revealed that HPR is involved in structuring the biofilm matrix, allowing for the formation of dense, mushroom-like bacterial clusters that firmly attach to surfaces. researchgate.netrsc.org This HPR-dependent biofilm formation is a key factor in the bacterium's ability to effectively colonize and protect plant roots.

Table 1: Role of this compound in Biocontrol
BacteriumFunction of CompoundTarget Pathogen ExampleReference
Pseudomonas chlororaphis PCL1606Antifungal activity, Biofilm formation, Root colonizationRosellinia necatrix nih.govnih.gov
Pseudomonas aurantiacaAntifungal and antibacterial propertiesNot specified rsc.org

Exploration as Probes for Cannabinoid Receptor Research

While this compound itself has not been extensively documented as a direct probe for cannabinoid receptors, its core chemical structure is of significant interest in this field. nih.gov Chemical probes are small molecules used as tools to study the function and distribution of proteins like the cannabinoid receptors CB1 and CB2. nih.gov The resorcinol (B1680541) scaffold is a key structural component of many known cannabinoid ligands. nih.gov

Research into structure-activity relationships has shown that synthetic bicyclic resorcinols, which are structurally related to cannabinoids like cannabidiol (B1668261), can have a strong affinity for CB1 and/or CB2 receptors. nih.gov These studies suggest that the resorcinol series represents a "novel template for the development of CB(2)-selective cannabinoid agonists." nih.gov The specific arrangement and nature of the alkyl side chains on the resorcinol ring are critical for determining binding affinity and selectivity. nih.gov Therefore, this compound and its analogues are considered valuable subjects for theoretical exploration as potential starting points or lead compounds in the design of new, selective probes to investigate the endocannabinoid system. nih.govresearchgate.net

Utilization in Chemical Research and as Pharmaceutical Intermediates

This compound serves as a molecule of general academic interest due to its defined biological activities and its utility as a potential pharmaceutical intermediate. The broader class of alkylresorcinols is known for a variety of biological effects, including antioxidant and antigenotoxic properties. rsc.orgresearchgate.net For example, the related compound resorstatin (B1680542) (2-hexyl-5-pentylresorcinol) exhibits strong inhibitory activity against lipid peroxidation. rsc.org

The availability of this compound from bacterial fermentation and the development of efficient chemical synthesis routes for alkylresorcinols make it an accessible starting material for medicinal chemistry campaigns. rsc.orgrsc.orgrsc.org Its structure can be modified to create a library of derivative compounds, which can then be screened for enhanced or novel biological activities. The inherent antibacterial and antifungal properties of the molecule provide a foundation for developing new anti-infective agents, while its structural similarity to other bioactive phenolic lipids suggests its potential as an intermediate for creating compounds targeting other physiological pathways. rsc.org

Insights into Quorum Sensing and Microbial Communication

The compound provides valuable insights into quorum sensing and microbial communication. Quorum sensing is a process of cell-to-cell communication that allows bacteria to coordinate group behaviors, such as biofilm formation and virulence factor production, based on population density. nih.gov The finding that this compound is indispensable for proper biofilm architecture in P. chlororaphis PCL1606 strongly implicates it as a signaling molecule involved in regulating collective bacterial behavior. nih.gov

Mutants unable to produce the compound exhibit altered motility and fail to form the structured communities characteristic of wild-type bacteria. nih.govresearchgate.net The production of HPR is itself regulated by a complex genetic system (the dar gene cluster), which is under the control of higher-level regulatory networks like the GacS system. nih.gov This indicates that HPR is an integral part of the signaling cascade that translates environmental cues into coordinated, community-wide responses. Furthermore, some alkylresorcinols have been proposed as potential signal molecules in other bacterial genera, suggesting a broader role for this class of compounds in inter- and intra-species microbial communication. nih.gov

Structural Scaffolding for Inspired Synthetic Chemistry

The alkylresorcinol framework of this compound serves as a valuable structural scaffold for synthetic chemistry, particularly in the creation of cannabinoid-like molecules. rsc.orgrsc.org Alkylresorcinols are recognized as versatile key intermediates for producing a wide range of biologically active compounds. rsc.orgrsc.org

Recent chemical research has demonstrated a direct and efficient application of this principle. Synthetic methods have been optimized to produce various alkylresorcinols, which are then used as the starting core structure for the synthesis of non-psychotropic cannabinoids. rsc.orgrsc.org Specifically, alkylresorcinols are condensed with terpene alcohols, such as (1S,4R)-4-isopropenyl-1-methyl-2-cyclohexen-1-ol, to produce bicyclic cannabinoids like cannabidiol (CBD) and cannabidivarin (B1668262) (CBDV). rsc.org This strategy highlights the utility of the this compound scaffold as a foundational building block for constructing more complex molecules with significant therapeutic potential, confirming that the resorcinol series is a viable template for generating novel cannabinoid structures. nih.govrsc.org

Table 2: Compound Names Mentioned in the Article
Compound NameSynonym(s)
This compoundHPR, DB-2073
Resorstatin2-hexyl-5-pentylresorcinol
CannabidiolCBD
CannabidivarinCBDV
(1S,4R)-4-isopropenyl-1-methyl-2-cyclohexen-1-ol-

Future Perspectives in 2 N Hexyl 5 N Propylresorcinol Research

Unexplored Biosynthetic Pathways and Genetic Diversity

The biosynthesis of 2-n-hexyl-5-n-propylresorcinol has been primarily studied in the bacterium Pseudomonas aurantiaca. nih.gov Research has successfully identified a gene cluster responsible for its production, revealing a unique "head-to-head" condensation of two fatty acid-derived precursors, which diverges from the more common polyketide pathway for resorcinol (B1680541) biosynthesis. nih.govresearchgate.net Key genes involved in this pathway have been characterized, including those encoding an acyl carrier protein, a β-ketoacyl-acyl carrier protein synthase III, and a protein of unknown function. nih.gov

However, significant gaps in our knowledge remain, representing fertile ground for future investigation. The genetic diversity of biosynthetic pathways for this compound and other dialkylresorcinols across different producing organisms, such as other bacterial species and potentially fungi or plants, is largely unexplored. rsc.orgwikipedia.org Future research should aim to:

Identify and characterize homologous gene clusters in a wider range of microorganisms. This could reveal novel enzymatic machinery and regulatory mechanisms.

Investigate the evolutionary relationships between different dialkylresorcinol biosynthetic pathways. Understanding how these pathways have evolved could provide insights into the structural diversity of the resulting compounds.

Explore the environmental and genetic triggers that regulate the expression of these biosynthetic genes. This knowledge is crucial for optimizing the production of this compound through fermentation or synthetic biology approaches.

A comparative analysis of the known biosynthetic genes from Pseudomonas aurantiaca with potential homologs in other species could illuminate the diversity of these pathways.

GeneEncoded Protein Function in P. aurantiacaPotential for Future Exploration
darAAcyl carrier proteinInvestigating functional variants in other species.
darBβ-ketoacyl-acyl carrier protein synthase IIIExploring substrate specificity of homologs.
darCProtein of unknown functionElucidating its precise role in the condensation reaction.

Deeper Elucidation of Molecular Mechanisms of Action

This compound is known for a variety of biological activities, including antifungal, antibacterial, and enzyme-inhibiting properties. rsc.orga-z.lu One of its most well-documented effects is the inhibition of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.gov While it is understood to be a competitive inhibitor, the precise molecular interactions with the enzyme's active site are still a subject of debate. nih.gov

Future research should focus on a more profound understanding of its mechanisms of action at the molecular level. This includes:

High-resolution structural studies , such as X-ray crystallography or cryo-electron microscopy, of this compound in complex with its biological targets (e.g., tyrosinase). This would provide a detailed picture of the binding interactions.

Investigating its effects on cellular signaling pathways. For instance, its role in biofilm formation in Pseudomonas chlororaphis suggests an involvement in complex cellular processes that warrant further investigation. a-z.lunih.gov

Unraveling the basis for its selective toxicity against certain fungi and bacteria. This could lead to the development of more targeted antimicrobial agents.

A deeper mechanistic understanding will be crucial for the rational design of more potent and specific derivatives.

Rational Design of Derivatives with Targeted Biological Activities

The chemical structure of this compound, with its resorcinol core and two alkyl chains, offers a versatile scaffold for chemical modification. The rational design of derivatives could lead to new compounds with enhanced biological activities or novel therapeutic applications. nih.gov

Future directions in this area include:

Structure-Activity Relationship (SAR) studies to systematically explore how modifications to the alkyl chains or the resorcinol ring affect biological activity. nih.gov

Computational modeling and molecular docking studies to predict the binding of designed derivatives to their target enzymes or receptors, guiding the synthesis of the most promising candidates. researchgate.net

Synthesis of hybrid molecules that combine the this compound scaffold with other pharmacophores to create compounds with dual or synergistic activities.

The goal of these efforts would be to develop derivatives with improved potency, selectivity, and pharmacokinetic properties for specific applications.

Potential ModificationTarget Property to EnhanceRationale
Varying alkyl chain lengthAntifungal or antibacterial potencyOptimizing membrane interaction and permeability.
Introducing functional groups on the resorcinol ringTyrosinase inhibitionModifying binding affinity and interaction with active site copper ions. nih.gov
Creating ether or ester derivativesBioavailability and stabilityImproving physicochemical properties for specific formulations.

Integration of Omics Data for Systems-Level Understanding

A systems biology approach, which integrates various "omics" data (genomics, transcriptomics, proteomics, and metabolomics), can provide a holistic understanding of the role of this compound in the producing organism and its interactions with its environment. nih.govfuturelearn.com This approach moves beyond studying the compound in isolation to understanding its function within a complex biological network. researchgate.net

Future research should leverage these high-throughput technologies to:

Perform comparative transcriptomic and proteomic analyses of wild-type and mutant strains of producing organisms (e.g., Pseudomonas species) to identify genes and proteins whose expression is influenced by this compound production.

Develop computational models that integrate these multi-omics datasets to simulate and predict the dynamics of its biosynthesis and its biological effects. nih.gov

This systems-level understanding will be invaluable for metabolic engineering efforts aimed at overproducing the compound and for discovering new biological functions. researchgate.net

Expanding Applications in Green Chemistry and Sustainable Solutions (e.g., corrosion inhibition)

The inherent properties of this compound, such as its antioxidant capabilities and its production from biological sources, make it an attractive candidate for applications in green chemistry and sustainable technologies. nih.gov While its use in cosmetics and as a potential antimicrobial is established, its potential in other areas remains largely untapped.

A particularly promising, yet underexplored, application is in the field of corrosion inhibition. Many organic compounds, especially those with heteroatoms and aromatic rings, can adsorb onto metal surfaces and protect them from corrosion. google.com Given the structure of this compound, it is plausible that it could function as a corrosion inhibitor.

Future research in this domain should focus on:

Evaluating the efficacy of this compound as a corrosion inhibitor for various metals and alloys in different corrosive environments.

Investigating the mechanism of corrosion inhibition , whether it forms a protective film on the metal surface and the nature of its adsorption.

Exploring its potential as a biodegradable and environmentally friendly alternative to conventional, often toxic, corrosion inhibitors. google.com

Further research into its antioxidant properties could also lead to its use as a natural stabilizer in biofuels or biodegradable polymers. nih.gov

Q & A

Basic Research Questions

Q. What methodologies are optimal for synthesizing 2-nn-Hexyl-5-nn-Propylresorcinol with high purity?

  • Methodological Answer : Synthesis typically involves alkylation of resorcinol derivatives under controlled conditions. Use Friedel-Crafts alkylation or nucleophilic substitution with hexyl and propyl halides. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical to achieve >95% purity. Validate purity using HPLC (C18 column, UV detection at 280 nm) and confirm structural integrity via 1^1H/13^13C NMR and high-resolution mass spectrometry .

Q. What are the critical storage conditions to ensure chemical stability of 2-nn-Hexyl-5-nn-Propylresorcinol?

  • Methodological Answer : Store as a powder at -20°C (stable for 3 years) or 4°C (2 years). For solutions in organic solvents (e.g., DMSO), store at -80°C (2 years) or -20°C (1 year). Avoid repeated freeze-thaw cycles. Use amber vials to prevent photodegradation and ensure airtight sealing to minimize oxidation .

Q. How should researchers handle 2-nn-Hexyl-5-nn-Propylresorcinol to mitigate occupational hazards?

  • Methodological Answer : Use full PPE : nitrile gloves, lab coat, and safety goggles. Work in a fume hood to avoid inhalation of aerosols. Decontaminate spills with alcohol-based solvents (e.g., 70% ethanol) and adsorbents (e.g., silica-based materials). Dispose of waste via approved chemical disposal protocols .

Q. What analytical techniques are recommended for quantifying 2-nn-Hexyl-5-nn-Propylresorcinol in complex matrices?

  • Methodological Answer : Employ reverse-phase HPLC with UV/Vis detection (λ = 275–285 nm) for routine quantification. For trace analysis, use LC-MS/MS (ESI+ mode, m/z 194.27 → fragment ions). Validate methods with spike-recovery experiments in biological matrices (e.g., plasma, tissue homogenates) to account for matrix effects .

Advanced Research Questions

Q. How can contradictory data on the antimicrobial efficacy of 2-nn-Hexyl-5-nn-Propylresorcinol be resolved?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, solvent carriers). Standardize protocols using CLSI guidelines. Perform dose-response curves across multiple bacterial strains (Gram-positive vs. Gram-negative) and assess membrane disruption via fluorescent dye leakage assays. Cross-validate with live/dead staining and SEM imaging of treated cells .

Q. What experimental designs are suitable for studying the mechanism of action of 2-nn-Hexyl-5-nn-Propylresorcinol in eukaryotic cells?

  • Methodological Answer : Use RNA-seq or CRISPR-Cas9 screens to identify target pathways. Combine with metabolomics (LC-HRMS) to track lipid peroxidation or redox imbalances. For in vitro models, employ 3D spheroids or co-cultures to mimic tissue complexity. Include controls with antioxidants (e.g., NAC) to isolate oxidative stress mechanisms .

Q. How should researchers address conflicting results in the compound’s cytotoxicity profiles across cell lines?

  • Methodological Answer : Screen cytotoxicity using MTT and ATP-based viability assays in parallel. Normalize data to cell doubling times and mitochondrial activity. Account for solvent interference (e.g., DMSO ≤0.1%). Perform transcriptomic profiling to identify cell line-specific resistance mechanisms (e.g., ABC transporter upregulation) .

Q. What strategies optimize the environmental safety of 2-nn-Hexyl-5-nn-Propylresorcinol in ecotoxicology studies?

  • Methodological Answer : Conduct OECD 201/202 tests for algal and Daphnia toxicity. Use solid-phase extraction (SPE) to quantify environmental persistence in water/soil. Model biodegradation pathways via QSAR and validate with GC-MS. Implement containment measures (e.g., secondary containment trays) to prevent lab-scale environmental release .

Q. How can in vivo pharmacokinetic studies be designed to improve the translational relevance of 2-nn-Hexyl-5-nn-Propylresorcinol?

  • Methodological Answer : Follow NIH guidelines for preclinical reporting. Use Sprague-Dawley rats or C57BL/6 mice with IV/PO dosing. Collect serial blood samples for LC-MS/MS pharmacokinetic analysis (Cmax_{max}, t1/2_{1/2}, AUC). Include tissue distribution studies (liver, kidney, brain) and assess metabolite formation via HRMS .

Methodological Notes

  • Data Validation : Cross-reference findings with structural analogs (e.g., 4-nn-Hexylresorcinol, CAS 136-77-6) to identify structure-activity relationships .
  • Ethical Compliance : Adhere to institutional animal care protocols and declare conflicts of interest per ICMJE guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.